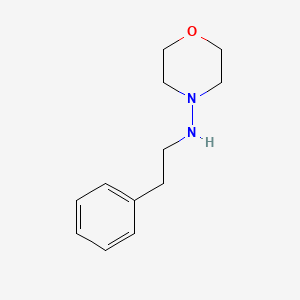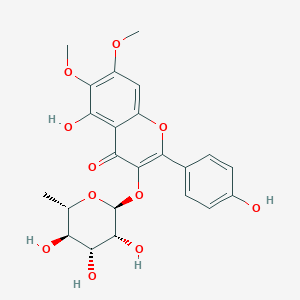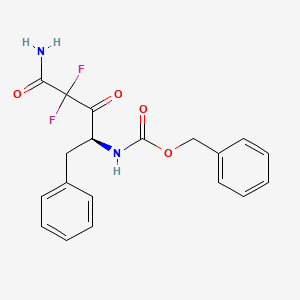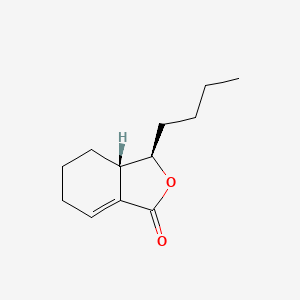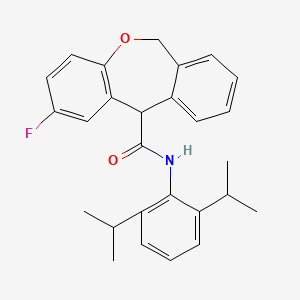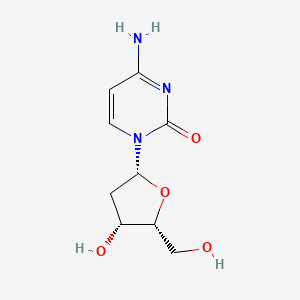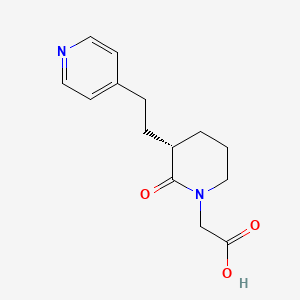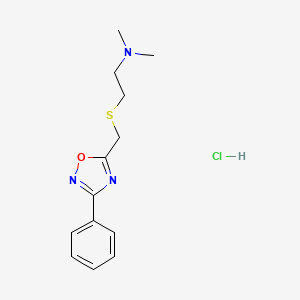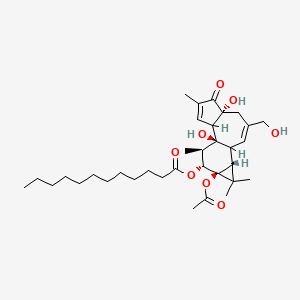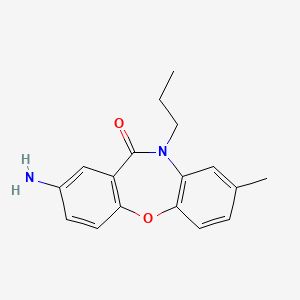
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-: is a chemical compound with the molecular formula C6H11N7O It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine derivatives.
Scientific Research Applications
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,2,4-Triazine-3,5-diamine
- 1,3,5-Triazine-2,4,6-triamine
- 1,2,4-Triazine-3,6-diamine
Uniqueness
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new bioactive molecules and advanced materials.
Properties
CAS No. |
80761-68-8 |
|---|---|
Molecular Formula |
C6H11N7O |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
3-hydrazinyl-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13) |
InChI Key |
HFYUOVUAFYIWAY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=NC(=N1)NN)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


